Methyl 6-chloro-5-fluoropicolinate is a chemical compound belonging to the class of picolinates, which are derivatives of picolinic acid. It is characterized by the presence of chlorine and fluorine substituents on the pyridine ring, which contributes to its unique chemical properties and reactivity. The compound has a molecular formula of and a molecular weight of approximately 189.57 g/mol. Methyl 6-chloro-5-fluoropicolinate is primarily utilized in scientific research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Methyl 6-chloro-5-fluoropicolinate can be sourced from various chemical suppliers and is classified as a heterocyclic aromatic compound. Its classification falls under the broader category of halogenated organic compounds, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of methyl 6-chloro-5-fluoropicolinate typically involves several key steps:
The molecular structure of methyl 6-chloro-5-fluoropicolinate features a pyridine ring with chlorine at the 6-position and fluorine at the 5-position, along with a methoxycarbonyl group (ester) at the 2-position.
COC(=O)C1=C(N=C(C=C1)Cl)F
BDJIOTUJADHXBJ-UHFFFAOYSA-N
Methyl 6-chloro-5-fluoropicolinate can undergo various chemical reactions:
The mechanism of action for methyl 6-chloro-5-fluoropicolinate involves its interaction with specific biological targets, such as enzymes or receptors. The halogen substituents enhance its binding affinity and reactivity, allowing it to modulate biochemical pathways effectively. This makes it a valuable compound in drug discovery and development.
Methyl 6-chloro-5-fluoropicolinate finds applications across various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: